molecular formula C14H15Cl2NO B2669335 3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride CAS No. 1432031-72-5

3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride

Cat. No.: B2669335
CAS No.: 1432031-72-5
M. Wt: 284.18
InChI Key: BCBFPKAMSBBBHI-UHFFFAOYSA-N
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Description

3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride is a chemical compound with the molecular formula C14H15Cl2NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a dimethylphenoxy group, and an aniline moiety, making it a versatile molecule for various chemical reactions and applications .

Scientific Research Applications

3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride typically involves the reaction of 3-chloroaniline with 2,4-dimethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride involves its interaction with specific molecular targets. The chloro and dimethylphenoxy groups play a crucial role in binding to these targets, leading to various biological effects. The compound can inhibit certain enzymes or interact with proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(2,5-dimethylphenoxy)aniline
  • 3-Chloro-2-(2,4-dimethylphenoxy)aniline

Uniqueness

3-Chloro-4-(2,4-dimethylphenoxy)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the dimethylphenoxy group in specific positions makes it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-4-(2,4-dimethylphenoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO.ClH/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(16)8-12(14)15;/h3-8H,16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBFPKAMSBBBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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